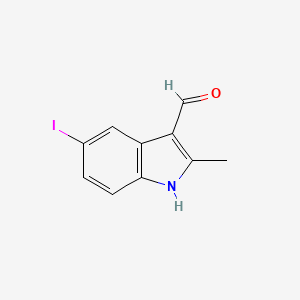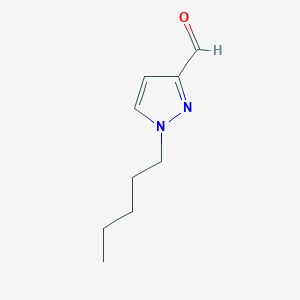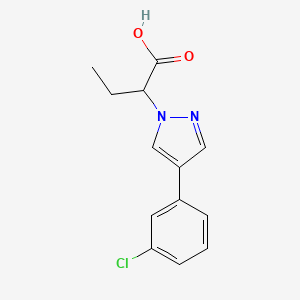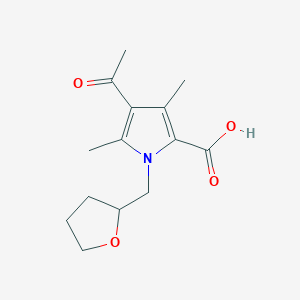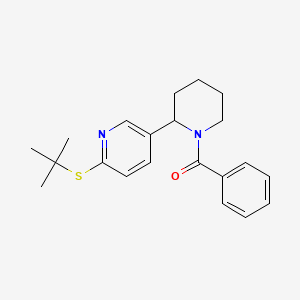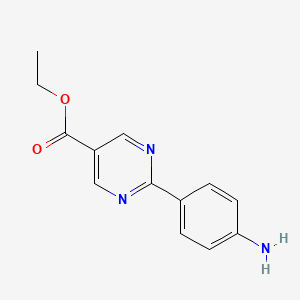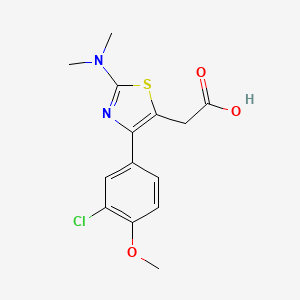
2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the aromatic substituents.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid would depend on its specific interactions with molecular targets. Typically, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Phenylthiazoles: Compounds with similar aromatic and thiazole structures.
Uniqueness
2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
属性
分子式 |
C14H15ClN2O3S |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-[4-(3-chloro-4-methoxyphenyl)-2-(dimethylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H15ClN2O3S/c1-17(2)14-16-13(11(21-14)7-12(18)19)8-4-5-10(20-3)9(15)6-8/h4-6H,7H2,1-3H3,(H,18,19) |
InChI 键 |
HBIDNGHVIAFEGP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


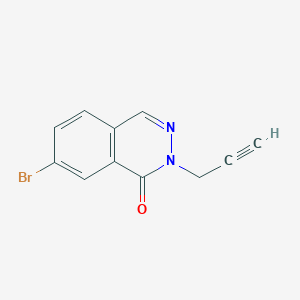


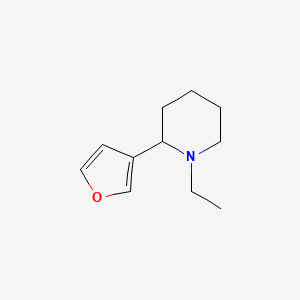
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
